(2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
(2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and methoxymethoxy groups on the phenyl ring enhances its reactivity and stability, making it a valuable reagent in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2,4-difluoro-5-(methoxymethoxy)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Acids: For protodeboronation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Deboronated Aromatics: From protodeboronation.
Scientific Research Applications
(2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid
- 2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid
- (2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid
Uniqueness: (2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions where other boronic acids may not perform as well .
Properties
Molecular Formula |
C8H9BF2O4 |
---|---|
Molecular Weight |
217.96 g/mol |
IUPAC Name |
[2,4-difluoro-5-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-15-8-2-5(9(12)13)6(10)3-7(8)11/h2-3,12-13H,4H2,1H3 |
InChI Key |
IKDHGEHFLXFLNR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCOC)(O)O |
Origin of Product |
United States |
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